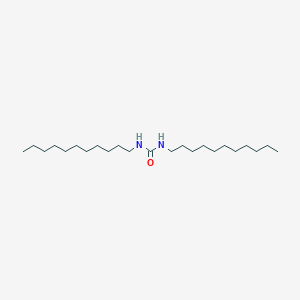
N,N'-Diundecylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Diundecylurea: is an organic compound belonging to the class of ureas It is characterized by the presence of two undecyl groups attached to the nitrogen atoms of the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diundecylurea typically involves the reaction of undecylamine with a urea derivative. One common method is the reaction of undecylamine with phosgene or its derivatives under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of N,N’-Diundecylurea can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of catalysts such as tertiary amines can also enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Diundecylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: N,N’-Diundecylurea can participate in nucleophilic substitution reactions, where the undecyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding urea derivatives with oxidized undecyl groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-Diundecylurea is used as a reagent in organic synthesis, particularly in the preparation of other urea derivatives. It is also used as a stabilizer in polymer chemistry.
Biology: In biological research, N,N’-Diundecylurea is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain proteases, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases involving protease activity. Its ability to inhibit specific enzymes makes it a potential candidate for developing new medications.
Industry: N,N’-Diundecylurea is used in the production of specialty chemicals and as an additive in lubricants and coatings. Its unique properties make it suitable for enhancing the performance of industrial products.
Mecanismo De Acción
The mechanism of action of N,N’-Diundecylurea involves its interaction with molecular targets such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the substrate for binding to the enzyme.
Comparación Con Compuestos Similares
N,N’-Dicyclohexylurea: Similar in structure but with cyclohexyl groups instead of undecyl groups.
N,N’-Dimethylurea: Contains methyl groups instead of undecyl groups.
N,N’-Diethylurea: Contains ethyl groups instead of undecyl groups.
Uniqueness: N,N’-Diundecylurea is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These long chains enhance its solubility in non-polar solvents and its ability to interact with hydrophobic environments, making it suitable for specific applications in chemistry and industry.
Propiedades
Número CAS |
92404-03-0 |
|---|---|
Fórmula molecular |
C23H48N2O |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
1,3-di(undecyl)urea |
InChI |
InChI=1S/C23H48N2O/c1-3-5-7-9-11-13-15-17-19-21-24-23(26)25-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3,(H2,24,25,26) |
Clave InChI |
IRGYLBTYWVEHFW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCNC(=O)NCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



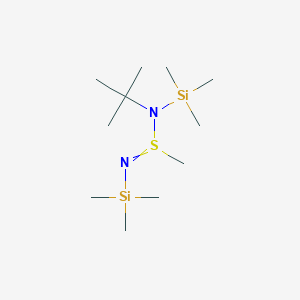
![Ethyl 3-[3-(pyridin-3-YL)propoxy]propanoate](/img/structure/B14369390.png)
![N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide](/img/structure/B14369399.png)
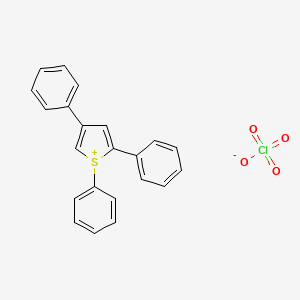
![N~1~,N~6~-Bis[(4-methylpiperazin-1-yl)methyl]hexanediamide](/img/structure/B14369411.png)
diiodo-lambda~5~-phosphane](/img/structure/B14369412.png)
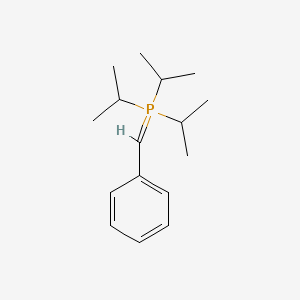
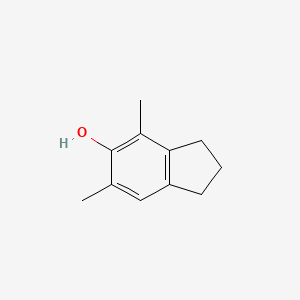
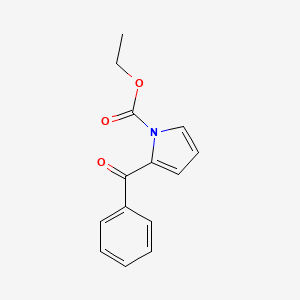
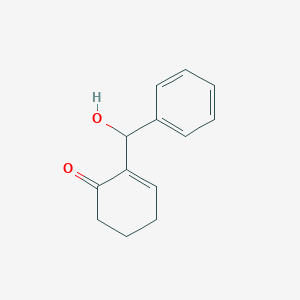
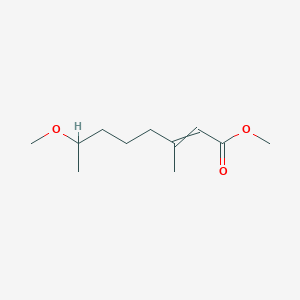
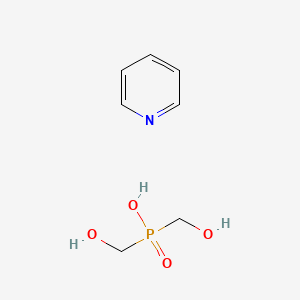
![2-[(Benzenesulfonyl)methyl]-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl](/img/structure/B14369454.png)
